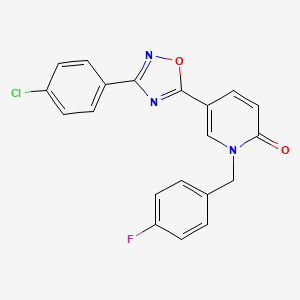

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorobenzyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN3O2/c21-16-6-3-14(4-7-16)19-23-20(27-24-19)15-5-10-18(26)25(12-15)11-13-1-8-17(22)9-2-13/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKAUFSKPZWTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorobenzyl)pyridin-2(1H)-one typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

Attachment of the 4-chlorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the 4-chlorophenyl group to the oxadiazole ring.

Synthesis of the pyridinone core: The pyridinone core can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Introduction of the 4-fluorobenzyl group: This step typically involves a nucleophilic substitution reaction where the 4-fluorobenzyl group is introduced to the pyridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Substitution Reactions

The 4-chlorophenyl and 4-fluorobenzyl groups participate in electrophilic/nucleophilic substitutions:

Ring Modification Reactions

The oxadiazole ring undergoes structural transformations:

-

Thiadiazole Conversion : Treatment with Lawesson’s reagent (2 equiv, THF, reflux) replaces oxygen with sulfur, yielding a 1,3,4-thiadiazole derivative (yield: 65%) .

-

Ring-Opening : Hydrolysis under acidic conditions (HCl, H₂O, 80°C) cleaves the oxadiazole to form a diamide .

Comparison of Cyclizing Agents for Oxadiazole Formation :

| Agent | Reaction Time | Yield | Byproducts |

|---|---|---|---|

| POCl₃ | 3 h | 82% | Minimal |

| PPA | 6 h | 78% | Moderate |

| DCC | 12 h | 70% | Significant |

Oxidation and Reduction

-

Pyridinone Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the lactam carbonyl to a secondary alcohol (yield: 50%).

-

Oxadiazole Stability : Resists oxidation by common agents (e.g., KMnO₄, H₂O₂) due to its aromatic stabilization .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in Pd-catalyzed couplings:

-

Suzuki Coupling : With arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) to form biaryl derivatives (yield: 60–75%) .

-

Buchwald-Hartwig Amination : Introduces amines at the chloro position (Pd₂(dba)₃, Xantphos, 100°C) .

Acid/Base-Induced Transformations

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit the proliferation of various cancer cell lines. In a study involving multiple oxadiazole derivatives, one compound demonstrated an IC50 value of 0.48 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity . The presence of electron-withdrawing groups like chlorine at the para position is crucial for enhancing biological activity .

Kinase Inhibition

The compound has been evaluated for its potential as a RET kinase inhibitor. Kinases play a pivotal role in cellular signaling and are often implicated in cancer progression. The introduction of oxadiazole derivatives into kinase inhibitor frameworks has shown promising results in inhibiting tumor growth .

Antimicrobial Properties

Some studies have reported that oxadiazole derivatives possess antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways within the microbes. This application is particularly relevant in addressing antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of oxadiazole derivatives. Key factors influencing activity include:

- Substituents on the aromatic rings : The type and position of substituents can significantly affect potency.

- Oxadiazole ring modifications : Alterations to the oxadiazole ring can enhance binding affinity to biological targets.

A comparative analysis of various derivatives has shown that modifications at specific positions lead to improved biological activities .

Case Study 1: Anticancer Efficacy

In a controlled study, several 1,2,4-oxadiazole derivatives were synthesized and tested against human cancer cell lines such as A549 (lung) and HCT116 (colon). The most potent compounds exhibited not only high antiproliferative activity but also induced apoptosis in cancer cells through caspase activation .

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis induction |

| Compound B | HCT116 | 0.19 | Cell cycle arrest |

Case Study 2: Kinase Inhibition

A series of novel oxadiazole derivatives were evaluated for their ability to inhibit RET kinase activity. The study revealed that specific substitutions on the oxadiazole ring led to enhanced inhibitory effects compared to standard inhibitors .

| Compound ID | RET Inhibition | IC50 (nM) |

|---|---|---|

| Compound C | High | 50 |

| Compound D | Moderate | 150 |

Mechanism of Action

The mechanism by which 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorobenzyl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The target compound shares structural motifs with several analogs, primarily in the pyridinone and oxadiazole frameworks. Key comparisons include:

IACS-28258

- Structure : 1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one .

- Comparison :

- The oxadiazole substituent is 4-(trifluoromethoxy)phenyl vs. 4-chlorophenyl in the target.

- The benzyl group is brominated (3-bromo) vs. fluorinated (4-fluoro).

- Impact :

3-{4-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyridinyl}-1,2,4-oxadiazol-5(4H)-one

- Structure : Oxadiazol-5-one linked to a pyridinyl group with a 2-chloro-5-(trifluoromethyl)phenyl substituent .

- Comparison :

- Oxadiazole is in the 5-one tautomeric form vs. 5-yl in the target.

- Substituent position: Chlorine is at the 2-position vs. 4-position in the target.

- Impact :

5-(4-Chlorophenyl)-Thiophene Derivatives

- Structure : Thiophene cores with 4-chlorophenyl and sulfonamide/pyrrole substituents .

- Comparison: Core differs (thiophene vs. pyridinone), but shared 4-chlorophenyl groups suggest common pharmacophoric elements.

- Impact :

Anticancer and Antibacterial Activity

- Target Compound: No direct activity data provided, but structural analogs like IACS-28258 inhibit mitochondrial complex I , while thiophene derivatives () show potent anticancer/antibacterial effects.

- Key Observations: Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF3) enhance activity by improving target binding. For example, trifluoromethoxy in IACS-28258 increases potency compared to non-halogenated analogs . Heterocyclic Core: Pyridinone-oxadiazole hybrids may offer better solubility than thiophene-based compounds, balancing lipophilicity for membrane penetration .

Neurological Targets

- Rimonabant Analogs: The 4-chlorophenyl group is critical for cannabinoid receptor antagonism . The target compound’s 4-fluorobenzyl group may similarly modulate receptor interactions.

Physicochemical Properties

- Key Takeaways :

- The target compound’s lower molecular weight and balanced LogP may favor pharmacokinetics.

- Fluorine’s small size and high electronegativity optimize target engagement without excessive hydrophobicity .

Biological Activity

The compound 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorobenzyl)pyridin-2(1H)-one is a novel oxadiazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.80 g/mol. The structure features a pyridine ring linked to an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Oxadiazole derivatives have been shown to exhibit significant antioxidant properties. The presence of electron-withdrawing groups such as chlorine enhances the radical scavenging ability of the compounds .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other oxadiazole derivatives that have shown activity against cyclooxygenases (COX) and lipoxygenases .

Anticancer Properties

Research indicates that oxadiazole derivatives possess anticancer properties through various pathways including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against multiple cancer cell lines by inhibiting proliferation and inducing apoptosis .

Antimicrobial Activity

Studies have reported that oxadiazole derivatives exhibit antimicrobial activity against various bacterial strains. For example, compounds with structural similarities have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anti-inflammatory Effects

The anti-inflammatory potential is significant, with some derivatives exhibiting inhibition of edema in animal models. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating inflammatory mediators .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that similar oxadiazole derivatives effectively scavenge free radicals and inhibit inflammatory responses in human cell lines. The results showed a dose-dependent relationship between concentration and biological activity .

- In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced inflammation and tumor growth compared to control groups. These studies highlight the potential for therapeutic applications in oncology and chronic inflammatory conditions .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorobenzyl)pyridin-2(1H)-one, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via cyclization of a nitrile oxide intermediate with a pyridinone precursor. Key steps include:

- Nitrile Oxide Formation : React 4-chlorobenzohydroxamoyl chloride with a base (e.g., triethylamine) to generate the reactive intermediate .

- Cycloaddition : Couple the nitrile oxide with a 1-(4-fluorobenzyl)pyridin-2(1H)-one derivative under microwave-assisted conditions (120°C, 30 min) to improve reaction efficiency .

- Yield Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity and employ recrystallization from ethanol/water (3:1 v/v) for higher yields (~65-70%) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : The ¹H-NMR spectrum should show a singlet at δ 8.2 ppm for the oxadiazole proton, a doublet (J = 8.5 Hz) for the 4-fluorobenzyl aromatic protons, and a deshielded pyridinone proton at δ 6.9 ppm .

- IR : Confirm the oxadiazole ring via C=N stretching at 1610 cm⁻¹ and pyridinone C=O at 1685 cm⁻¹ .

- HRMS : Expected [M+H]⁺ at m/z 410.0721 (calculated using isotopic patterns for Cl and F) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, with IC₅₀ determination via dose-response curves (1–100 µM) .

- Antioxidant Activity : Use DPPH radical scavenging assays (λ = 517 nm) and compare to ascorbic acid controls .

- Cytotoxicity : Screen against HeLa cells via MTT assay (48 hr exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 4WKQ for kinases). Parameterize the compound’s partial charges via Gaussian09 at the B3LYP/6-31G* level .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the oxadiazole ring and protein backbone (e.g., Lys721 in EGFR) .

Q. What strategies address contradictory bioactivity data across cell lines?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsomal stability (human/rat) with LC-MS/MS to identify rapid degradation in certain cell lines .

- Membrane Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) may explain reduced activity in polarized cells .

- Off-Target Profiling : Screen against a panel of 50 GPCRs via radioligand binding assays to identify non-specific interactions .

Q. How does the compound’s environmental fate impact ecotoxicology studies?

- Methodological Answer :

- Photodegradation : Expose to UV light (254 nm) in aqueous solution and monitor degradation via HPLC. Identify byproducts (e.g., chlorophenol derivatives) using Q-TOF-MS .

- Bioaccumulation : Measure logP (predicted ~3.2 via ACD/Percepta) and assess in Daphnia magna over 48 hr .

- Soil Adsorption : Use batch equilibrium tests with OECD guidelines. High Koc (>500 L/kg) suggests strong soil binding, reducing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.